molecular formula C6H5Cl5N3P B14530144 N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride CAS No. 62715-43-9

N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride

Cat. No.: B14530144
CAS No.: 62715-43-9
M. Wt: 327.4 g/mol
InChI Key: JCCSZKFEOUKDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride is a chemical compound with the molecular formula C6H5Cl5N3P. It is known for its unique structure, which includes both dichloro and dicyano functional groups attached to a butyl chain, along with a phosphorimidic trichloride moiety .

Properties

CAS No.

62715-43-9

Molecular Formula

C6H5Cl5N3P

Molecular Weight

327.4 g/mol

IUPAC Name

2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-ethylpropanedinitrile

InChI

InChI=1S/C6H5Cl5N3P/c1-2-5(3-12,4-13)6(7,8)14-15(9,10)11/h2H2,1H3

InChI Key

JCCSZKFEOUKDHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 1,1-dichloro-2,2-dicyanobutane with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents depending on the desired transformation .

Scientific Research Applications

N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride exerts its effects involves its ability to react with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride can be compared with other similar compounds such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.